Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite is classified as an organic compound within the anthraquinone derivatives family. It is recognized for its potential applications in various fields such as dyes, pharmaceuticals, and materials science. The compound's IUPAC name indicates its complex structure, which includes multiple functional groups that contribute to its reactivity and utility. The compound is also known by its CAS number 1328-24-1 and can be found in databases such as PubChem and the European Chemicals Agency (ECHA) .
The synthesis of sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite typically involves several key steps:
The reaction conditions often require controlled temperatures and acidic environments to stabilize intermediates like diazonium salts .
The molecular formula of sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite is . Its structure features:
The compound's structural representation can be visualized using its canonical SMILES notation: C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O.[O-]S(=O)[O-].[Na+]
.
Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite can participate in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite involves:
These mechanisms are crucial for understanding its behavior in biological systems and industrial applications .
Key physical and chemical properties of sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite include:
These properties influence its handling and application in various fields .
Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite has several notable applications:
The versatility of this compound makes it valuable across multiple scientific disciplines .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2